Denibulin
Overview
Description
Denibulin is a novel small molecule vascular disrupting agent under development by MediciNova for the treatment of solid tumor cancers . It selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors . This compound is particularly promising due to its ability to target the vascular endothelial cells of tumors, leading to significant anti-tumor effects .
Preparation Methods
The synthesis of denibulin involves the preparation of a benzoimidazole carbamate structure . The synthetic route typically includes the following steps:
Formation of the benzoimidazole core: This involves the cyclization of an appropriate diamine with a carboxylic acid derivative.
Carbamate formation: The benzoimidazole core is then reacted with a chloroformate to form the carbamate group.
Final modifications: Additional functional groups are introduced to enhance the compound’s biological activity.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing production costs .
Chemical Reactions Analysis
Denibulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzoimidazole core, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, which can be used to fine-tune its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified biological activities.
Scientific Research Applications
Denibulin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying vascular disrupting agents and their mechanisms of action.
Biology: Researchers use this compound to investigate the effects of vascular disruption on tumor growth and development.
Medicine: this compound is being developed as a therapeutic agent for the treatment of solid tumor cancers.
Mechanism of Action
Denibulin exerts its effects by selectively disrupting newly-formed tumor blood vessels . It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This results in the shutdown of tumor blood flow and the induction of central necrosis in solid tumors . The primary molecular targets of this compound are the vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis .
Comparison with Similar Compounds
Denibulin is unique among vascular disrupting agents due to its specific mechanism of action and its ability to selectively target newly-formed tumor blood vessels . Similar compounds include:
Vinblastine: This compound also targets microtubules but primarily affects the mitotic spindle, leading to cell cycle arrest.
Paclitaxel: Paclitaxel stabilizes microtubules rather than disrupting them, which leads to a different set of biological effects.
This compound’s specificity for tumor vasculature and its reversible inhibition of microtubule assembly make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHLWCIAJNSEE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182627 | |
Record name | Denibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Denibulin selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors. Consistent with its proposed mechanism of action, denibulin has been shown to reduce tumor blood flow resulting in tumor cell necrosis in rats bearing a human lung tumor xenograft. The present Phase I study now extends these findings (reductions in tumor blood flow) to cancer patients. | |
Record name | Denibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
284019-34-7 | |
Record name | Denibulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05932 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Denibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DENIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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